6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c8-6(11)5-4-9-10-2-1-3-12-7(5)10/h4H,1-3H2,(H2,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRLQVXMUMGTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation may start with the reaction of a pyrazole derivative with an oxirane compound, followed by cyclization to form the oxazine ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent and efficient production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or oxazine rings.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 124.14 g/mol. Its structure features a pyrazolo[5,1-b][1,3]oxazine core, which is known for its versatility in chemical synthesis and biological activity .
PDE4 Inhibition
One of the primary applications of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide derivatives is their role as phosphodiesterase 4 (PDE4) inhibitors. Research has demonstrated that these compounds exhibit anti-inflammatory and analgesic properties. In a study comparing various derivatives, certain compounds (designated as 5e, 5f, and 5g) showed significant potency against inflammatory conditions, with efficacy comparable to the reference drug indomethacin .
Table 1: Efficacy of Selected Compounds as PDE4 Inhibitors
| Compound | IC50 (μM) | Reference Drug Comparison |
|---|---|---|
| 5e | 1.00 | Indomethacin |
| 5f | 1.01 | Indomethacin |
| 5g | 0.95 | Indomethacin |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In comparative studies against standard antibiotics such as ampicillin and fluconazole, certain derivatives demonstrated enhanced antibacterial activity . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
The mechanism of action for the anti-inflammatory effects of these compounds may involve inhibition of the cyclooxygenase-2 enzyme (COX-2). Molecular docking studies indicated that the active compounds effectively bind to the active site of COX-2, which is crucial in the inflammatory response .
Analgesic Properties
The analgesic effects of these compounds were assessed through various pain models. The results indicated that they could provide relief comparable to established analgesics, making them candidates for further development in pain management therapies .
Case Studies and Research Findings
Several studies have documented the synthesis and characterization of derivatives of this compound:
- Study on Synthesis and Characterization : Researchers synthesized a series of derivatives and characterized their biological activities using various assays to evaluate their effectiveness as PDE4 inhibitors and antimicrobial agents .
- Clinical Relevance : The findings from these studies highlight the potential for developing new therapeutic agents targeting inflammation and infection based on this compound's structure .
Mechanism of Action
The mechanism of action of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide primarily involves the inhibition of PDE4B. By inhibiting this enzyme, the compound increases the levels of cyclic adenosine monophosphate (cAMP) within cells, leading to anti-inflammatory and anti-proliferative effects . The molecular targets and pathways involved include the cAMP signaling pathway, which plays a crucial role in regulating immune responses and cell growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs of 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, focusing on substituents, biological targets, and pharmacological outcomes.
Structural Modifications and Derivatives
Physicochemical Properties
Key Research Findings
NLRP3 Inhibition : GDC-2394’s sulfonamide group and lipophilic efficiency (LLE = 5.1) contributed to its potency and selectivity, distinguishing it from carboxamide analogs .
PDE-4 Inhibition: The 6,6-dimethyl substitution in oxazine derivatives increased steric bulk, enhancing PDE-4 binding affinity but reducing solubility compared to non-methylated analogs .
Synthetic Utility : Ethyl ester and boronic acid derivatives (e.g., AS42468) serve as intermediates for Suzuki couplings, enabling rapid diversification of the core scaffold .
Biological Activity
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structural features suggest various mechanisms of action, particularly in the context of enzyme inhibition and neuropharmacological effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's chemical formula is , and it features a unique pyrazolo-oxazine structure that contributes to its biological activity. The presence of the carboxamide group is crucial for its interaction with biological targets.
Research indicates that this compound may act as an inhibitor for various enzymes, including phosphodiesterases (PDEs) and carboxylesterases (CaE). These enzymes play critical roles in cellular signaling and metabolism.
Enzyme Inhibition
- Phosphodiesterase Inhibition : PDEs are involved in the breakdown of cyclic nucleotides. Inhibition of these enzymes can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for numerous physiological processes.
- Carboxylesterase Inhibition : Studies have shown that compounds similar to 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exhibit selective inhibition against CaE, impacting drug metabolism and detoxification pathways .
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of pyrazolo derivatives. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines by inhibiting thymidine phosphorylase (TP), an enzyme associated with tumor growth and metastasis .
Neuropharmacological Effects
The compound may also exhibit neuroprotective effects. Research suggests that pyrazolo derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in conditions like depression and anxiety disorders.
Case Studies
- In Vitro Studies : A study investigated the effects of pyrazolo derivatives on human cancer cell lines. Results indicated that certain modifications to the pyrazolo structure enhanced cytotoxicity against cancer cells while reducing toxicity to normal cells.
- Molecular Docking Studies : Computational studies using molecular docking techniques have provided insights into how this compound interacts with its biological targets. These studies suggest a favorable binding affinity with PDEs and CaE, corroborating experimental findings regarding enzyme inhibition .
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclocondensation of pyrazole precursors (e.g., 3-aminopyrazole) with oxazine-forming reagents like ethyl glyoxylate. Key steps include cyclization under reflux in ethanol or methanol, followed by carboxamide functionalization via coupling reactions (e.g., EDC/HOBt-mediated amidation). Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) .
- Example Protocol :
- Step 1 : Cyclization of pyrazole intermediate at 80°C in ethanol for 12 hours.
- Step 2 : Amidation with 3-hydroxypropylamine using DCC as a coupling agent.
- Yield Optimization : Green solvents (e.g., cyclopentyl methyl ether) improve atom economy by 15% .
Q. How are structural and purity characteristics validated for this compound class?
- Methodological Answer : Use orthogonal analytical techniques:
- 1H/13C NMR : Confirm regiochemistry (e.g., pyrazole C-3 substitution) and oxazine ring conformation.
- HPLC-MS : Purity >98% with C18 columns (ACN/water + 0.1% formic acid).
- Elemental Analysis : Validate empirical formula (e.g., C11H14N4O3) .
Q. What in vitro assays are used for preliminary biological screening?
- Methodological Answer : Standard assays include:
- Kinase Inhibition : ADP-Glo™ assay for IC50 determination (e.g., 0.45 μM against Abl1 kinase for N-(3-hydroxypropyl) derivative ).
- Antimicrobial Activity : Broth microdilution (MIC values vs. S. aureus and E. coli).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7 IC50 = 2.8 μM for isochroman-3-ylmethyl analog ).
Advanced Research Questions
Q. How can reaction conditions be optimized to resolve low yields in scaled synthesis?
- Methodological Answer : Apply Design of Experiments (DoE):
- Variables : Temperature (60–100°C), solvent polarity (DMF vs. THF), catalyst loading (5–20 mol% Pd(OAc)2).
- Outcome : Continuous flow reactors reduce reaction time from 12 hours to 2 hours, improving yield by 20% .
- Case Study : Use of NaH in THF for salt formation during carboxylate intermediate synthesis (10-hour stirring at RT for >90% conversion ).
Q. How do structural modifications (e.g., trifluoromethyl groups) impact bioactivity and pharmacokinetics?
- Methodological Answer :
- Computational Modeling : DFT calculations predict enhanced COX-2 binding (ΔG = -9.8 kcal/mol) for trifluoromethylphenyl derivatives .
- ADME Profiling : SwissADME predicts improved logP (2.1 vs. 1.5 for parent compound) and BBB permeability (+0.3 log units) .
- Experimental Validation : Microsomal stability assays (t1/2 = 45 minutes in human liver microsomes) .
Q. How to address contradictions in bioactivity data across similar derivatives?
- Methodological Answer :
- Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-target analysis) if fluorescence-based assays show variability .
- Structural Analysis : X-ray crystallography of protein-ligand complexes identifies steric clashes (e.g., dimethyl substitutions reduce binding by 40% ).
- Example : Celecoxib-like COX-2 inhibition (IC50 = 1.2 μM) vs. off-target effects in calcium flux assays .
Methodological Recommendations
- Synthetic Challenges : Prioritize green chemistry principles (e.g., cyclopentyl methyl ether) to minimize waste .
- Data Reproducibility : Validate bioactivity via orthogonal assays (e.g., SPR for binding kinetics alongside enzyme inhibition ).
- Computational Integration : Combine molecular docking (AutoDock Vina) with MD simulations (>100 ns) to assess target stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
